4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE
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Overview
Description
4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with ethylamine to form an intermediate. This intermediate is then reacted with 2-amino-5-nitro-4-methylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitro groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used under reflux conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-methyl-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
- 3-nitro-4-methyl-N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C19H18N4O5S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-methyl-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H18N4O5S2/c1-12-3-7-15(8-4-12)30(27,28)10-9-17-21-22-19(29-17)20-18(24)14-6-5-13(2)16(11-14)23(25)26/h3-8,11H,9-10H2,1-2H3,(H,20,22,24) |
InChI Key |
NVQWPHHPVPTVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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